molecular formula C21H16FN3O5 B11508208 N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11508208
M. Wt: 409.4 g/mol
InChI Key: SARZNFIDDLMOSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features both indole and chromene moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and anti-inflammatory properties . Chromene derivatives also exhibit a wide range of biological activities, making this compound a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, while the chromene moiety can modulate different biological pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is unique due to the combination of indole and chromene moieties, which imparts a distinct set of biological activities and chemical properties. This combination makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C21H16FN3O5

Molecular Weight

409.4 g/mol

IUPAC Name

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxochromene-3-carboxamide

InChI

InChI=1S/C21H16FN3O5/c1-11-15(16-10-13(22)2-4-18(16)24-11)6-7-23-20(26)17-9-12-8-14(25(28)29)3-5-19(12)30-21(17)27/h2-5,8-10,24H,6-7H2,1H3,(H,23,26)

InChI Key

SARZNFIDDLMOSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.